molecular formula C17H25NO4 B6181098 benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate CAS No. 2613299-89-9

benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate

Cat. No.: B6181098
CAS No.: 2613299-89-9
M. Wt: 307.4
InChI Key:
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Description

Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to its functional groups. The benzyl group could undergo electrophilic aromatic substitution reactions, and the butanoate ester group could participate in ester hydrolysis or transesterification reactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate involves the protection of the amine group, followed by the coupling of the protected amine with the carboxylic acid. The resulting amide is then deprotected and esterified with benzyl alcohol.", "Starting Materials": [ "L-alanine", "Ethyl ethoxycarbonylacetate", "2-methyl-3-oxopentanoic acid", "Benzyl alcohol", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "1. Protection of L-alanine amine group with ethyl ethoxycarbonylacetate using DCC and DIPEA as coupling agents", "2. Deprotection of the resulting N-protected amino acid with HCl in methanol", "3. Coupling of the deprotected amino acid with 2-methyl-3-oxopentanoic acid using DCC and DIPEA as coupling agents", "4. Deprotection of the resulting N-protected dipeptide with NaOH in methanol", "5. Esterification of the resulting carboxylic acid with benzyl alcohol using DCC and DIPEA as coupling agents", "6. Purification of the final product using column chromatography with chloroform and diethyl ether as eluents" ] }

CAS No.

2613299-89-9

Molecular Formula

C17H25NO4

Molecular Weight

307.4

Purity

95

Origin of Product

United States

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